molecular formula C20H15Cl2N3O4S B4115301 N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide

N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide

Cat. No. B4115301
M. Wt: 464.3 g/mol
InChI Key: HXYIUTPUKPOAIM-UHFFFAOYSA-N
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Description

“N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide” is a chemical compound with the molecular formula C19H14Cl2N2O3S . It’s related to a small molecule TRPV4 channel activator, which has been used as a valuable tool in investigating the role of TRPV4 in the urinary bladder .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzamide group, a sulfonyl group, and a dichlorophenyl group . These functional groups contribute to the compound’s reactivity and its interactions with other molecules.


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 106.7±0.4 cm3, and a molar volume of 281.3±3.0 cm3 . It has 5 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 4.93, indicating its lipophilicity .

Mechanism of Action

This compound is related to a TRPV4 channel activator. TRPV4 is a member of the transient receptor potential (TRP) superfamily and has been implicated in numerous physiological processes . The TRPV4 activator has been shown to elicit Ca2+ influx in mouse and human TRPV4-expressing human embryonic kidney (HEK) cells .

Future Directions

The related TRPV4 activator has been used to investigate the role of TRPV4 in the urinary bladder . This suggests that “N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide” and similar compounds could have potential applications in physiological research.

properties

IUPAC Name

N-[4-[(2,3-dichlorophenyl)carbamoylamino]phenyl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O4S/c21-16-7-4-8-17(18(16)22)24-20(27)23-14-9-11-15(12-10-14)30(28,29)25-19(26)13-5-2-1-3-6-13/h1-12H,(H,25,26)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYIUTPUKPOAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-{[(2,3-dichlorophenyl)carbamoyl]amino}phenyl)sulfonyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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